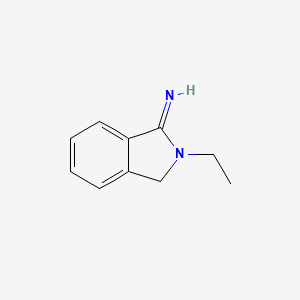
2-ethyl-2,3-dihydro-1H-isoindol-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-2,3-dihydro-1H-isoindol-1-imine is a heterocyclic compound with the molecular formula C10H12N2. This compound is part of the isoindoline family, which is known for its diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 2-ethyl-2,3-dihydro-1H-isoindol-1-imine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-1H-isoindole with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent quality and yield .
Análisis De Reacciones Químicas
2-ethyl-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces more saturated compounds .
Aplicaciones Científicas De Investigación
2-ethyl-2,3-dihydro-1H-isoindol-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It has shown promise in preliminary studies as a potential therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-ethyl-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-ethyl-2,3-dihydro-1H-isoindol-1-imine can be compared with other similar compounds such as:
2-ethyl-2,3-dihydro-1H-isoindol-5-ol: This compound has a hydroxyl group at the 5-position, which alters its chemical properties and reactivity.
2-ethyl-2,3-dihydro-1H-isoindol-4-amine: The presence of an amine group at the 4-position makes it more reactive in certain chemical reactions.
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2-ethyl-3H-isoindol-1-imine |
InChI |
InChI=1S/C10H12N2/c1-2-12-7-8-5-3-4-6-9(8)10(12)11/h3-6,11H,2,7H2,1H3 |
Clave InChI |
USJRVQWIMMYHJP-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2=CC=CC=C2C1=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















